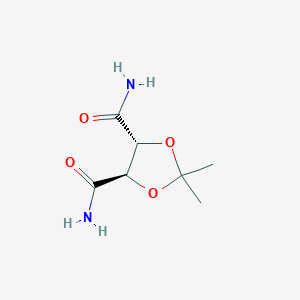
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Descripción general
Descripción
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a dioxolane ring with two carboxamide groups, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions. One common method starts with (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol, which is reacted with triethyl orthoformate and p-toluenesulfonic acid in cyclohexane to form the dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Organotin hydrides such as diphenylmethylstannane and sodium cyanoborohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products:
Reduction: The major products include reduced derivatives of the dioxolane ring.
Substitution: Substituted dioxolane derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and carboxamide groups enable the compound to form stable complexes with these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide: This compound has a similar dioxolane ring structure but with sulfur atoms instead of oxygen.
(4R,5R)-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound features phenyl groups instead of carboxamide groups.
Uniqueness: (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide is unique due to its specific combination of a dioxolane ring with carboxamide groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-7(2)12-3(5(8)10)4(13-7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBXKXVZURPHT-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


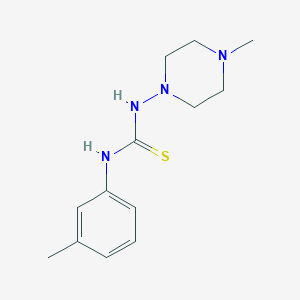

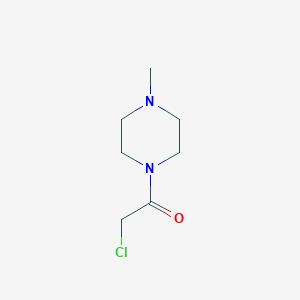
methyl]thiourea](/img/structure/B381869.png)
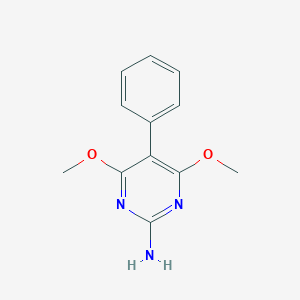
![6-bromo-5-methyltetraazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B381873.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381875.png)
![5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one](/img/structure/B381878.png)
![{[(1Z)-2-(PYRIDIN-2-YL)CYCLOHEXYLIDENE]AMINO}THIOUREA](/img/structure/B381879.png)
![{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B381881.png)
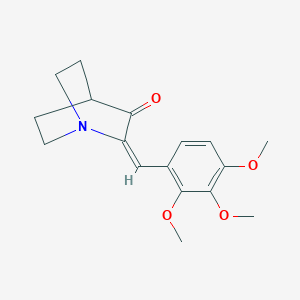
![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)


